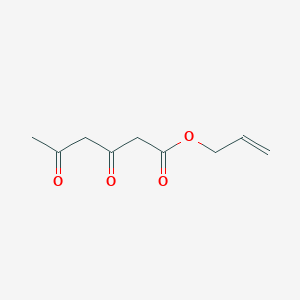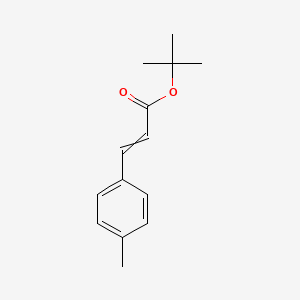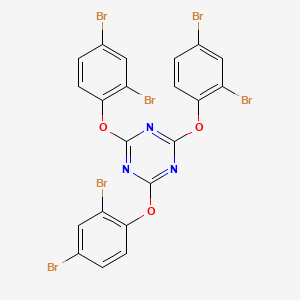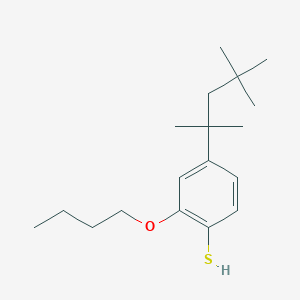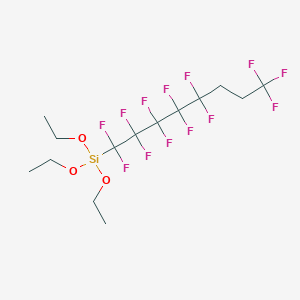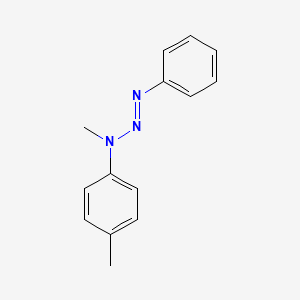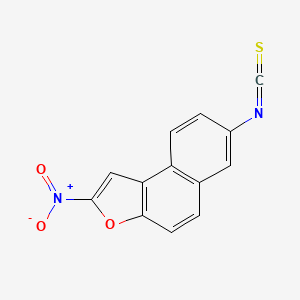
7-Isothiocyanato-2-nitronaphtho(2,1-b)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Isothiocyanato-2-nitronaphtho(2,1-b)furan is a complex organic compound characterized by its unique structural features, which include an isothiocyanate group and a nitro group attached to a naphthofuran backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan typically involves multi-step organic reactions One common method starts with the nitration of naphtho(2,1-b)furan to introduce the nitro group
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.
Substitution: The isothiocyanate group is reactive towards nucleophiles, allowing for the formation of thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or alcohols under mild to moderate conditions.
Major Products:
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules, which can lead to the development of new biochemical probes or therapeutic agents.
Medicine: The compound’s unique functional groups make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan exerts its effects is primarily through its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Molecular Targets and Pathways:
Proteins: Covalent modification of cysteine residues.
DNA: Potential interactions with nucleophilic sites in DNA, leading to mutagenic effects.
Oxidative Stress Pathways: Modulation of cellular redox states through redox reactions involving the nitro group.
Comparaison Avec Des Composés Similaires
7-Methoxy-2-nitronaphtho(2,1-b)furan: Similar in structure but with a methoxy group instead of an isothiocyanate group.
2-Nitro-7-methoxynaphtho(2,1-b)furan: Another derivative with a methoxy group, differing in the position of the nitro group.
Uniqueness: 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan is unique due to the presence of both isothiocyanate and nitro groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical reactions and biological interactions.
Propriétés
Numéro CAS |
125372-43-2 |
|---|---|
Formule moléculaire |
C13H6N2O3S |
Poids moléculaire |
270.27 g/mol |
Nom IUPAC |
7-isothiocyanato-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H6N2O3S/c16-15(17)13-6-11-10-3-2-9(14-7-19)5-8(10)1-4-12(11)18-13/h1-6H |
Clé InChI |
VLTVCYQMCFCYBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
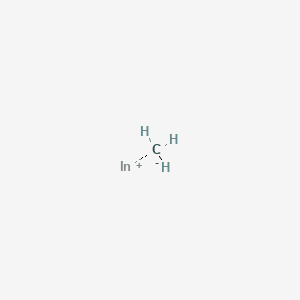

![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
